5-(trifluoromethyl)-2H-tetrazole

Description

The exact mass of the compound 5-(trifluoromethyl)-2H-tetrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(trifluoromethyl)-2H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(trifluoromethyl)-2H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

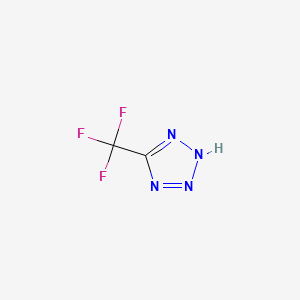

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3N4/c3-2(4,5)1-6-8-9-7-1/h(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEPLOQMUWYHBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10951852 | |

| Record name | 5-(Trifluoromethyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2925-21-5, 1702-15-4 | |

| Record name | 5-(Trifluoromethyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Trifluoromethyltetrazole sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(trifluoromethyl)-2H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 5-(trifluoromethyl)-2H-tetrazole

An In-depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)-2H-tetrazole stands as a molecule of significant interest, bridging the fields of medicinal chemistry and materials science. Its unique structure, combining the bioisosteric properties of the tetrazole ring with the modulating effects of a trifluoromethyl group, imparts a distinct physicochemical profile. This guide provides a comprehensive analysis of its core properties, including acidity, lipophilicity, solubility, and thermal stability. By grounding theoretical principles in practical experimental methodologies, this document serves as an essential resource for professionals seeking to harness the potential of this versatile compound.

Molecular Structure and Tautomerism

5-(Trifluoromethyl)-2H-tetrazole (CAS No: 1702-15-4) is a five-membered heterocyclic compound with the molecular formula C₂HF₃N₄ and a molecular weight of approximately 138.05 g/mol .[1] A critical feature of NH-unsubstituted tetrazoles is the existence of tautomers. The proton on the nitrogen can reside on different atoms, leading to an equilibrium between the 1H- and 2H- forms. While the 1H-tautomer is often favored in the solid phase for the parent tetrazole, the 2H-isomer can dominate in the gas phase.[2] The presence and ratio of these tautomers can significantly influence the molecule's hydrogen bonding capabilities, polarity, and interaction with biological targets.

The incorporation of the trifluoromethyl (-CF₃) group at the 5-position is a key structural feature. The -CF₃ group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This has profound effects on the electronic properties of the tetrazole ring, most notably its acidity.

Acidity (pKa)

The tetrazole ring is recognized as a bioisostere of the carboxylic acid group, a substitution often employed in drug design to enhance metabolic stability and improve lipophilicity.[3][4] The acidity of the N-H proton is therefore a paramount physicochemical parameter. Unsubstituted 1H-tetrazole has a pKa of approximately 4.9, comparable to that of simple carboxylic acids like propanoic acid.[2][5]

Experimental Determination of pKa

Potentiometric titration is a robust and widely adopted method for pKa determination.[7] The principle involves monitoring the pH of a solution of the compound as a titrant (a strong base, like NaOH) is added incrementally.

-

Causality: The choice of potentiometric titration is based on its direct measurement of hydrogen ion activity (pH) as the acid is neutralized. The pKa corresponds to the pH at which the concentrations of the protonated (acid) and deprotonated (conjugate base) forms are equal, a point that is identifiable as the midpoint of the titration curve's buffer region.[7]

Workflow: pKa Determination via Potentiometric Titration

Caption: Workflow for determining pKa using potentiometric titration.

Lipophilicity (LogP and LogD)

Lipophilicity is a crucial determinant of a molecule's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). It is commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).

-

LogP is the ratio of the concentration of the neutral (unionized) species of a compound in a non-polar solvent (typically octanol) to its concentration in an aqueous solvent (water).[8]

-

LogD is the partition ratio of all species (ionized and unionized) at a specific pH. For an acidic compound like 5-(trifluoromethyl)-2H-tetrazole, LogD is pH-dependent.[9]

Given its low pKa, the molecule will be ionized at pH 7.4, which will significantly lower its LogD value compared to its LogP value. The tetrazolate anion is generally more hydrophilic than the protonated ring, but the lipophilic -CF₃ group will still contribute to membrane permeability.[5]

Experimental Determination of LogP

While the classic "shake-flask" method is considered a gold standard, it can be time-consuming.[8] High-Performance Liquid Chromatography (HPLC) offers a faster, high-throughput alternative that correlates chromatographic retention time with LogP values.[10][11]

-

Causality: The method relies on the principle that a compound's retention on a non-polar stationary phase (like C18) is proportional to its lipophilicity. The mobile phase consists of a polar solvent system. By calibrating the system with compounds of known LogP values, a linear relationship between retention time and LogP can be established, allowing for the determination of the LogP for an unknown compound. For an acidic compound, the mobile phase must be buffered to a low pH (e.g., pH < 2) to ensure the molecule is fully protonated and its neutral form is being measured.[10]

Sources

- 1. Cas 1702-15-4,5-(trifluoromethyl)-2H-tetrazole | lookchem [lookchem.com]

- 2. Tetrazole - Wikipedia [en.wikipedia.org]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 6. quora.com [quora.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 10. Estimation of alkane-water logP for neutral, acidic, and basic compounds using an alkylated polystyrene-divinylbenzene high-performance liquid chromatography column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectral Analysis of 5-(Trifluoromethyl)-2H-tetrazole

Introduction: The Significance of the Trifluoromethyl Tetrazole Moiety

For the modern researcher in drug development and materials science, the 5-(trifluoromethyl)-2H-tetrazole core represents a uniquely powerful building block. The tetrazole ring, a bioisostere for the carboxylic acid group, offers improved metabolic stability and lipophilicity, crucial for optimizing pharmacokinetic profiles. The addition of a trifluoromethyl (-CF₃) group—a prevalent substituent in medicinal chemistry—further enhances these properties. The strong electron-withdrawing nature of the -CF₃ group increases the acidity of the tetrazole N-H proton, modulates the electronic character of the heterocyclic ring, and can improve binding affinity and cell permeability.[1]

This guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this pivotal molecule. We will move beyond simple data reporting to explore the causal relationships behind experimental choices and the structural information revealed by each analytical technique.

A Note on Tautomerism

A critical consideration for any 5-substituted tetrazole is the existence of annular tautomers: the 1H- and 2H-forms. The position of the proton on the tetrazole ring significantly influences the molecule's electronic distribution and, consequently, its spectral properties. While this guide focuses on the 2H-tetrazole, it is essential to recognize that in solution, a dynamic equilibrium may exist between the two forms, and the observed spectra often represent a weighted average or the most stable tautomer under the given analytical conditions.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 5-(trifluoromethyl)-2H-tetrazole, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's atomic connectivity and electronic environment.

¹⁹F NMR Spectroscopy: A Definitive Signature

Given the presence of the trifluoromethyl group, ¹⁹F NMR is an exceptionally sensitive and informative technique. Fluorine-19 has a nuclear spin of ½ and 100% natural abundance, resulting in sharp signals and a wide chemical shift range that minimizes peak overlap.[2]

Expert Insight: The ¹⁹F chemical shift is highly sensitive to the electronic environment. The strong deshielding effect of the tetrazole ring, coupled with the inherent chemical shift of the -CF₃ group, provides a distinct spectral window for this moiety, making it an excellent reporter group in complex molecular systems.[3]

Table 1: Representative ¹⁹F NMR Data for the 5-(Trifluoromethyl)tetrazolide Anion

| Solvent | Chemical Shift (δ) | Multiplicity |

| CD₃OD | -63.4 ppm | Singlet (s) |

Data sourced from Deng et al. (2025).[1]

Interpretation: The observation of a sharp singlet at approximately -63.4 ppm is characteristic of a tetrazole-bound -CF₃ group.[1] The absence of coupling indicates no adjacent fluorine or hydrogen atoms within the typical 2-4 bond coupling range, which is consistent with the proposed structure. The chemical shift, relative to standards like CFCl₃, falls within the expected region for trifluoromethyl groups attached to electron-withdrawing heterocyclic systems.[4]

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR provides direct information about the two carbon atoms in the molecule: the tetrazole ring carbon (C5) and the trifluoromethyl carbon.

Table 2: Representative ¹³C NMR Data for the 5-(Trifluoromethyl)tetrazolide Anion

| Assignment | Solvent | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |

| C5 (Tetrazole) | CD₃OD | 155.5 ppm | Quartet (q) | J(C,F) = 36.4 Hz |

| -CF₃ | CD₃OD | 122.7 ppm | Quartet (q) | J(C,F) = 267.8 Hz |

Data sourced from Deng et al. (2025).[1]

Interpretation:

-

Tetrazole Carbon (C5): The signal at ~155.5 ppm is consistent with a carbon atom in a nitrogen-rich, electron-deficient aromatic ring. Crucially, this signal appears as a quartet due to coupling with the three fluorine atoms on the adjacent carbon (²JCF coupling). The relatively small coupling constant of ~36.4 Hz is typical for a two-bond C-F coupling.[1]

-

Trifluoromethyl Carbon (-CF₃): The carbon of the -CF₃ group appears further upfield at ~122.7 ppm and also as a quartet. The defining feature is the very large one-bond C-F coupling constant (¹JCF) of ~267.8 Hz, which is a hallmark of trifluoromethyl groups and confirms the direct C-F linkage.[1]

¹H NMR Spectroscopy: Identifying the Acidic Proton

The ¹H NMR spectrum is expected to be simple, showing only one key signal: the acidic proton on the nitrogen of the tetrazole ring.

Expert Insight: The N-H proton of a tetrazole ring is notoriously broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In polar aprotic solvents like DMSO-d₆, this proton is expected to be significantly deshielded by the aromatic ring system and the electron-withdrawing -CF₃ group. Based on data from analogous 5-substituted-1H-tetrazoles, the chemical shift is anticipated to be far downfield.[5] For example, the N-H proton of 5-phenyl-1H-tetrazole appears at 17.45 ppm, and for poly(5-(methacrylamido)tetrazole), it is observed at 15.90 ppm in DMSO-d₆.[5][6]

Table 3: Predicted ¹H NMR Data for 5-(Trifluoromethyl)-2H-tetrazole

| Assignment | Solvent | Predicted Chemical Shift (δ) | Multiplicity |

| N-H | DMSO-d₆ | 16 - 18 ppm | Broad Singlet (br s) |

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a robust method for acquiring high-quality NMR spectra of 5-(trifluoromethyl)-2H-tetrazole.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a clean, dry NMR tube. DMSO-d₆ is often preferred for observing acidic protons, as it minimizes the rate of proton exchange with water.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and sensitivity.

-

Tune and match the respective probes (¹H, ¹³C, ¹⁹F) to the sample.

-

Shim the magnetic field to achieve optimal resolution, using the solvent deuterium lock signal.

-

-

Data Acquisition Parameters:

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30).

-

Relaxation Delay (d1): 5 seconds. A longer delay is crucial for accurate integration of the potentially broad N-H signal.

-

Number of Scans (ns): 16-64 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled (zgpg30).

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024-4096 scans, as ¹³C has low natural abundance and sensitivity.

-

-

¹⁹F NMR:

-

Pulse Program: Standard single-pulse (zg30), often with proton decoupling to simplify spectra if H-F couplings are present.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans (ns): 64-256 scans.

-

-

Caption: Standard workflow for NMR sample preparation and data acquisition.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is particularly useful for identifying key functional groups, providing a molecular "fingerprint."

Expert Insight: For 5-(trifluoromethyl)-2H-tetrazole, the most informative regions of the IR spectrum are the N-H stretching region (~3300-2500 cm⁻¹), the C=N/N=N ring stretching region (~1600-1400 cm⁻¹), and the strong C-F stretching region (~1350-1100 cm⁻¹). The acidic nature of the N-H proton and its involvement in hydrogen bonding typically results in a very broad absorption band.[7]

Table 4: Key IR Vibrational Frequencies for Tetrazole and Trifluoromethyl Groups

| Wavenumber (cm⁻¹) | Assignment | Intensity | Rationale |

| ~3200-2500 | N-H Stretch | Broad, Medium | Broadened due to strong intermolecular hydrogen bonding. |

| ~1550-1400 | C=N / N=N Ring Stretch | Medium-Strong | Characteristic vibrations of the tetrazole ring skeleton.[8] |

| ~1350-1100 | C-F Stretch | Very Strong | The highly polar C-F bonds produce intense absorption bands. |

| ~1100-900 | Tetrazole Ring Vibration | Medium | Corresponds to the breathing or puckering modes of the entire ring.[8] |

Data for the tetrazolide anion shows characteristic bands at 1508, 1419 cm⁻¹ (ring stretching) and 1234, 1173, 1144 cm⁻¹ (C-F stretching).[1]

Experimental Protocol: KBr Pellet Method

The KBr pellet technique is a common and reliable method for acquiring IR spectra of solid samples. The principle is to disperse the analyte in an IR-transparent matrix (KBr) to minimize light scattering.

-

Preparation:

-

Gently grind ~1-2 mg of the 5-(trifluoromethyl)-2H-tetrazole sample in a clean agate mortar and pestle.

-

Add ~100-200 mg of dry, spectroscopic-grade KBr powder.

-

Causality: It is critical to work in a low-humidity environment and use thoroughly dried KBr, as water absorbs strongly in the IR region (broad peak ~3400 cm⁻¹) and can obscure the N-H stretching region of the sample.

-

-

Mixing:

-

Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.

-

Causality: The particle size of the sample must be reduced to less than the wavelength of the IR radiation (~2.5 µm) to prevent significant scattering (the Christiansen effect), which can distort peak shapes and baselines.[9]

-

-

Pellet Formation:

-

Transfer a portion of the mixture to a pellet die.

-

Place the die under a hydraulic press and apply 7-10 tons of pressure for approximately 1-2 minutes.

-

Slowly release the pressure to prevent the pellet from cracking.

-

-

Analysis:

-

The resulting translucent pellet is placed in the spectrometer's sample holder for analysis. A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

-

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For fluorinated compounds, the fragmentation patterns are often highly characteristic.

Expert Insight: Electron Ionization (EI) is a common technique for volatile small molecules. The molecular ion (M⁺˙) of 5-(trifluoromethyl)-2H-tetrazole is expected at m/z 138. Due to the high energy of EI, this molecular ion may be weak or absent. The fragmentation of fluorinated compounds is often dominated by the loss of stable fragments. The C-F bond is strong, but the C-C bond adjacent to a -CF₃ group is weakened, making the loss of the ·CF₃ radical common.[10] The CF₃⁺ cation (m/z 69) is very stable and is frequently observed as a prominent, if not the base, peak in the mass spectra of trifluoromethyl-containing compounds.[11]

Table 5: Predicted Key Ions in the Mass Spectrum of 5-(Trifluoromethyl)-2H-tetrazole

| m/z | Proposed Ion | Formula | Rationale |

| 138 | [M]⁺˙ | [C₂HF₃N₄]⁺˙ | Molecular Ion |

| 119 | [M - F]⁺ | [C₂HF₂N₄]⁺ | Loss of a fluorine radical (less common than ·CF₃ loss) |

| 69 | [M - C H N₄]⁺ | [CF₃]⁺ | Loss of the tetrazole radical; expected to be a major, stable fragment. |

| 42 | [CN₂]⁺˙ | [CN₂]⁺˙ | Fragmentation of the tetrazole ring. |

| 28 | [N₂]⁺˙ | [N₂]⁺˙ | Loss of stable dinitrogen from the tetrazole ring. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for analyzing relatively volatile and thermally stable compounds like 5-(trifluoromethyl)-2H-tetrazole.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

-

-

GC Separation:

-

Injector: Set to 250 °C.

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm) is suitable.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C.

-

Causality: The temperature program ensures the compound elutes as a sharp peak without thermal decomposition. The non-polar column separates based on boiling point.

-

-

MS Detection (EI):

-

Ion Source Temp: 230 °C.

-

Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns for library matching.

-

Mass Range: Scan from m/z 25 to 200 to ensure capture of low-mass fragments like N₂⁺˙ and the molecular ion.

-

Conclusion

The comprehensive spectral characterization of 5-(trifluoromethyl)-2H-tetrazole is achieved through the synergistic application of ¹⁹F, ¹³C, and ¹H NMR, IR spectroscopy, and mass spectrometry. The ¹⁹F NMR provides a definitive signal for the trifluoromethyl group, while ¹³C NMR confirms the carbon skeleton through characteristic chemical shifts and C-F coupling constants. The ¹H NMR identifies the highly deshielded acidic ring proton. IR spectroscopy confirms key functional groups, particularly the N-H and C-F bonds, and their involvement in hydrogen bonding. Finally, mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns dominated by the stable CF₃⁺ cation. Together, these techniques provide an unambiguous and multi-faceted confirmation of the molecule's structure, empowering researchers to use this valuable synthon with confidence.

References

-

Deng, J., Lin, L., Zhang, Y., Yao, X., Zhang, J., Lin, J.-H., Yi, W., Zheng, X., & Xiao, J.-C. (2025). Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts. Journal of Fluorine Chemistry, 283-284, 110427. [Link]

-

Ugur, A. L., & Gümrükçü, Y. (2020). ¹H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d6. ResearchGate. [Link]

-

Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6). [Link]

-

Jadhav, S., Gujjar, S., & Akamanchi, K. (2018). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Journal of the Serbian Chemical Society. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Chapter 2: Fragmentation and Interpretation of Spectra. In Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Lin, I. C., & El-Shamy, N. F. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of Spectroscopy. [Link]

-

Al-Masoudi, N. A., & Al-Salihi, N. I. (2021). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Physics: Conference Series. [Link]

-

SpectraBase. (n.d.). 5-(trifluoromethyl)-2H-tetrazole. Wiley Science Solutions. [Link]

-

Deng, J., et al. (2025). Synthesis and Characterization of 5-(Trifluoromethyl)Tetrazol-Based Energetic Salts. ResearchGate. [Link]

-

University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. NMR Facility. [Link]

-

Mohammed, A. A., & Al-Amiery, A. A. (2018). ¹H-NMR data of the tetrazole compounds. ResearchGate. [Link]

-

Kintek Solution. (n.d.). How Do You Prepare A Ftir Sample With Kbr? Company Blog. [Link]

- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons.

-

The Royal Society of Chemistry. (2017). Supplementary information. [Link]

- Bruker. (1991). Bruker Almanac.

-

PubChem. (n.d.). 5-(Trifluoromethyl)-2H-tetrazole sodium salt. National Center for Biotechnology Information. [Link]

-

Ruiz-Cabello, J., & Barnett, B. P. (2012). New Frontiers and Developing Applications in ¹⁹F NMR. Contrast Media & Molecular Imaging. [Link]

-

Zamani, L., Mirjalili, B. B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl₄.SiO₂. South African Journal of Chemistry. [Link]

- Mohler, F. L., Bloom, E. G., Lengel, J. H., & Wise, C. E. (1949). Mass Spectra of Some Cyclic and Straight Chain Fluorocarbons.

-

Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). MASS SPECTRA OF FLUOROCARBONS. Semantic Scholar. [Link]

-

SpectraBase. (n.d.). 5-(trifluoromethyl)-2H-tetrazole - Optional[Vapor Phase IR]. Wiley Science Solutions. [Link]

-

Billes, F., Endrédi, H., & Keresztury, G. (2000). Vibrational spectroscopy of triazoles and tetrazole. Journal of Molecular Structure: THEOCHEM. [Link]

-

Sobczyk, L., & Rospenk, M. (2022). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Molecules. [Link]

-

Billes, F., Endrédi, H., & Keresztury, G. (2000). Vibrational spectroscopy of triazoles and tetrazole. ResearchGate. [Link]

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. whitman.edu [whitman.edu]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

Foreword: The Convergence of Fluorine and Heterocyclic Chemistry

An In-depth Technical Guide to 5-(Trifluoromethyl)-2H-tetrazole

In the landscape of modern medicinal and materials science, the strategic combination of distinct chemical moieties often leads to compounds with exceptional properties. 5-(Trifluoromethyl)-2H-tetrazole stands as a prime example of this synergy, merging the potent electronic influence of a trifluoromethyl (CF₃) group with the unique physicochemical profile of a tetrazole ring. The CF₃ group, a cornerstone of fluorine chemistry, is renowned for its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity of adjacent functional groups. Concurrently, the tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is widely recognized in drug design as a metabolically robust bioisostere for the carboxylic acid group.[1][2][3] This guide offers a comprehensive exploration of 5-(trifluoromethyl)-2H-tetrazole, intended for researchers and developers who seek to leverage its unique attributes in their scientific endeavors.

Core Identity and Physicochemical Characteristics

5-(Trifluoromethyl)-2H-tetrazole is a nitrogen-rich heterocyclic compound that exists in equilibrium with its tautomer, 5-(trifluoromethyl)-1H-tetrazole.[4] This tautomerism is a critical feature, influencing its reactivity, acidity, and interaction with biological targets. The compound is most frequently handled and supplied as its more stable sodium salt.

Table 1: Compound Identification and Properties

| Parameter | Value | Source |

| IUPAC Name | 5-(Trifluoromethyl)-2H-tetrazole | [5] |

| Molecular Formula | C₂HF₃N₄ | [4][6] |

| Molecular Weight | 138.05 g/mol | [4][6] |

| CAS Number (Acid) | 2925-21-5 | [4][7] |

| CAS Number (Sodium Salt) | 1702-15-4 | [5][6][8] |

| Appearance | White to off-white solid (as sodium salt) | [8] |

| Molecular Formula (Sodium Salt) | C₂F₃N₄Na | [5][8] |

| Molecular Weight (Sodium Salt) | 160.03 g/mol | [8][9] |

| Hydrogen Bond Donor Count | 1 | [4] |

| XLogP3-AA | 0.4 | [4] |

Tautomeric Equilibrium

The position of the proton on the tetrazole ring is not fixed, leading to a dynamic equilibrium between the 1H and 2H forms. The electron-withdrawing nature of the CF₃ group significantly influences the acidity and electronic distribution of the ring, thereby affecting the tautomeric preference, which can also be influenced by the solvent and physical state.

Caption: Tautomeric equilibrium between 1H and 2H forms.

Synthesis Pathway: A Mechanistic Perspective

The primary route for synthesizing 5-substituted tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[4] This method is highly efficient for producing the tetrazole core.

Diagram: General Synthesis Workflow

Caption: Generalized synthesis pathway for 5-(trifluoromethyl)-2H-tetrazole.

Experimental Protocol: Synthesis of Sodium 5-(trifluoromethyl)tetrazolide

This protocol is an illustrative example based on established methodologies for tetrazole synthesis.[10]

Objective: To synthesize the sodium salt of 5-(trifluoromethyl)-2H-tetrazole from trifluoroacetonitrile and sodium azide.

Materials:

-

Trifluoroacetamide

-

Phosphorus pentoxide (P₂O₅)

-

Sodium azide (NaN₃)

-

Anhydrous solvent (e.g., Acetonitrile)

-

Reaction vessel with condenser and nitrogen inlet

-

Stirring apparatus

Procedure:

-

Generation of Trifluoroacetonitrile (In Situ):

-

Causality: Trifluoroacetonitrile is a reactive gas. Generating it in situ from a stable precursor like trifluoroacetamide via dehydration avoids handling the hazardous gas directly. Phosphorus pentoxide is a powerful dehydrating agent suitable for this conversion.

-

In a dry, nitrogen-purged reaction vessel, combine trifluoroacetamide and phosphorus pentoxide (molar ratio typically 1:1.1).

-

Gently heat the mixture to initiate the dehydration reaction, which produces gaseous trifluoroacetonitrile. The gas is then passed directly into the reaction mixture for the next step.

-

-

Cycloaddition Reaction:

-

Causality: The [3+2] cycloaddition is a concerted pericyclic reaction. The choice of an anhydrous polar aprotic solvent like acetonitrile facilitates the dissolution of sodium azide and stabilizes the charged transition state.

-

In a separate, cooled (0-5°C) reaction vessel, prepare a suspension of sodium azide in anhydrous acetonitrile under a nitrogen atmosphere.

-

Bubble the generated trifluoroacetonitrile gas from Step 1 through the sodium azide suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours to ensure complete conversion.

-

-

Isolation and Purification:

-

Causality: The product, sodium 5-(trifluoromethyl)tetrazolide, is an ionic salt with limited solubility in the organic solvent at lower temperatures, allowing for its precipitation.

-

Cool the reaction mixture to facilitate the precipitation of the product.

-

Collect the resulting solid by filtration.

-

Wash the solid with a small amount of cold, dry solvent (e.g., diethyl ether) to remove any unreacted organic starting materials.

-

Dry the product under vacuum to yield sodium 5-(trifluoromethyl)tetrazolide as a white solid.

-

-

Conversion to Acidic Form (Optional):

-

To obtain the free acid, dissolve the sodium salt in water and carefully acidify with a dilute strong acid (e.g., HCl) to a pH of ~2.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Spectroscopic and Analytical Characterization

Characterization is essential to confirm the structure and purity of the synthesized compound.

Table 2: Key Spectroscopic Data

| Technique | Expected Observations |

| ¹³C NMR | Two primary signals are expected: one for the carbon of the CF₃ group (split into a quartet by the fluorine atoms) and another for the C5 carbon of the tetrazole ring. |

| ¹⁹F NMR | A single sharp signal corresponding to the three equivalent fluorine atoms of the CF₃ group. |

| ¹H NMR | A broad singlet for the N-H proton of the tetrazole ring, which is exchangeable with D₂O. Its chemical shift is highly dependent on solvent and concentration. |

| FTIR (Infrared) | Characteristic peaks for N-H stretching (broad, ~3000-3400 cm⁻¹), C=N and N=N stretching within the tetrazole ring (~1400-1600 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).[11] |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass (138.0153 g/mol ) should be observable.[7][11] |

Applications in Research and Development

The unique combination of the tetrazole ring and the trifluoromethyl group makes this molecule a valuable building block in several advanced fields.

A. Medicinal Chemistry and Drug Development

The tetrazole moiety is a well-established bioisostere of the carboxylic acid group.[1][2] This substitution is a common strategy in drug design for several reasons:

-

Metabolic Stability: The tetrazole ring is resistant to many metabolic pathways that would degrade a carboxylic acid.

-

Improved Pharmacokinetics: The pKa of the tetrazole N-H is similar to that of a carboxylic acid, allowing it to maintain key ionic interactions with biological targets. However, its increased lipophilicity can improve membrane permeability and oral bioavailability.[3]

-

Enhanced Target Binding: The CF₃ group can participate in favorable interactions with protein binding pockets, potentially increasing ligand affinity and potency.[12]

The presence of 5-(trifluoromethyl)-2H-tetrazole in a molecule can therefore enhance its drug-like properties, making it a target for the synthesis of novel therapeutics in areas like cancer, infectious diseases, and hypertension.[2][13]

B. Energetic Materials

Nitrogen-rich compounds like tetrazoles are investigated for their potential as energetic materials.[4] They are known for their high heats of formation and the generation of a large volume of nitrogen gas upon decomposition. The incorporation of a trifluoromethyl group can further enhance properties such as:

-

Density: The high mass of fluorine atoms increases the crystal density of the material, which is a critical factor for detonation performance.[10]

-

Thermal Stability: The strong C-F bonds can contribute to the overall thermal stability of the molecule.[10]

-

Performance: The combination of high nitrogen content and the energy-rich CF₃ group can lead to improved detonation velocity and pressure.[10]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling 5-(trifluoromethyl)-2H-tetrazole and its salts.

-

Hazard Identification: The compound may be toxic if swallowed and can cause skin and serious eye irritation.[14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[15][16]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Keep away from heat and sources of ignition.[14][17]

-

First Aid Measures:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] For the sodium salt, storage at 2-8°C is often recommended.[6]

References

-

Pharmaffiliates. 5-(Trifluoromethyl)-2H-tetrazole. [Link]

-

ScienceDirect. Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts. [Link]

-

PubChem. 5-(Trifluoromethyl)-2H-tetrazole sodium salt. [Link]

-

ResearchGate. Synthesis and Characterization of 5-(Trifluoromethyl)Tetrazol-Based Energetic Salts. [Link]

-

PubChem. 5-(3,5-Bis(trifluoromethyl)phenyl)-2H-tetrazole. [https://pubchem.ncbi.nlm.nih.gov/compound/5-(3_5-Bis_trifluoromethyl_phenyl_-2H-tetrazole]([Link]

-

SpectraBase. 5-(trifluoromethyl)-2H-tetrazole Spectrum. [Link]

-

SpectraBase. 5-(trifluoromethyl)-2H-tetrazole Vapor Phase IR Spectrum. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: The Multifaceted Applications of Trifluoromethyl Triazoles. [Link]

-

Organic Chemistry Portal. 2H-Tetrazole synthesis. [Link]

-

ACS Publications. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. [Link]

-

PubMed. Tetrazoles: A multi-potent motif in drug design. [Link]

-

Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

-

ResearchGate. Drugs in the Tetrazole Series. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 5-(Trifluoromethyl)-2H-tetrazole sodium salt | CymitQuimica [cymitquimica.com]

- 9. 5-(Trifluoromethyl)-2H-tetrazole sodium salt | C2F3N4Na | CID 66570569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sioc.cas.cn [sioc.cas.cn]

- 11. spectrabase.com [spectrabase.com]

- 12. nbinno.com [nbinno.com]

- 13. Tetrazoles: A multi-potent motif in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. aksci.com [aksci.com]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

molecular weight of 5-(trifluoromethyl)-2H-tetrazole

An In-depth Technical Guide to the Molecular Properties and Applications of 5-(Trifluoromethyl)-2H-tetrazole

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(trifluoromethyl)-2H-tetrazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. Beyond a simple statement of its molecular weight, we will delve into the physicochemical properties, synthesis, characterization, and applications that make this molecule a valuable tool in medicinal chemistry and materials science. The structure of this document is designed to logically flow from fundamental properties to practical applications, providing expert insights and actionable protocols.

Core Molecular Identity and Physicochemical Profile

5-(Trifluoromethyl)-2H-tetrazole is a unique molecule that combines the structural features of a tetrazole ring with the electronic properties of a trifluoromethyl group. This combination imparts a specific set of characteristics that are highly sought after in the design of novel therapeutic agents and functional materials.

The fundamental identifier of any chemical compound is its molecular weight, which is crucial for all quantitative experimental work.

| Property | Value | Source |

| Molecular Formula | C₂HF₃N₄ | [1][2][3] |

| Molecular Weight | 138.05 g/mol | [1][2][3][4] |

| Exact Mass | 138.015331 g/mol | [2][3] |

| CAS Number | 1702-15-4 | [1] |

| Appearance | Solid (Varies by purity and form) | [5] |

The molecular weight of the corresponding sodium salt, 5-(trifluoromethyl)-2H-tetrazole sodium salt, is 160.03 g/mol .[5][6] This salt is often used in synthesis and biological assays due to its increased solubility and stability.

The presence of the trifluoromethyl (-CF₃) group is a key strategic element in modern medicinal chemistry.[4] Trifluoromethylation can profoundly alter a molecule's properties by:

-

Increasing Lipophilicity: This can enhance membrane permeability and improve the pharmacokinetic profile of a drug candidate.[4][7]

-

Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation.[7]

-

Modulating Acidity: The strong electron-withdrawing nature of the -CF₃ group increases the acidity of the tetrazole N-H proton, influencing its ability to participate in hydrogen bonding and other intermolecular interactions.

Synthesis and Structural Verification Workflow

The synthesis of 5-(trifluoromethyl)-2H-tetrazole and its derivatives is a topic of ongoing research. One common approach involves the use of trifluoroacetamide and sodium azide as starting materials.[8] A generalized workflow for the synthesis and subsequent verification, where molecular weight confirmation is a critical step, is outlined below.

Caption: A generalized workflow for the synthesis and characterization of 5-(trifluoromethyl)-2H-tetrazole.

Protocol: Structural Verification by Mass Spectrometry

This protocol describes the use of Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the synthesized 5-(trifluoromethyl)-2H-tetrazole. This technique is self-validating as the observed mass-to-charge ratio (m/z) must match the calculated theoretical value.

-

Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

Instrument Setup:

-

Set the mass spectrometer to operate in negative ion mode (ESI-) to detect the deprotonated molecule [M-H]⁻.

-

Calibrate the instrument using a known standard to ensure mass accuracy.

-

Set the mass range to scan from m/z 50 to 500.

-

-

Data Acquisition: Infuse the prepared sample into the ESI source at a flow rate of 5-10 µL/min. Acquire data for 1-2 minutes to obtain a stable signal and average the spectra.

-

Data Analysis:

-

Look for the peak corresponding to the [M-H]⁻ ion. For 5-(trifluoromethyl)-2H-tetrazole, the expected m/z value is approximately 137.01.

-

The presence of a peak at this m/z confirms the molecular weight of the target compound. The high-resolution mass should match the exact mass of 137.0075 for the anion.[8]

-

The Role in Drug Development: A Bioisostere of Carboxylic Acid

A primary reason for the extensive use of the tetrazole moiety in medicinal chemistry is its function as a bioisostere of the carboxylic acid group.[4][9] Bioisosteres are functional groups that can be interchanged without significantly altering the biological activity of a molecule. This substitution can, however, advantageously modify other properties like metabolic stability and bioavailability.[4][10]

The tetrazole ring in 5-(trifluoromethyl)-2H-tetrazole mimics the size, shape, and acidic properties of a carboxylic acid, allowing it to engage in similar interactions with biological targets, such as receptors or enzymes.[11]

Caption: The concept of bioisosteric replacement of a carboxylic acid with a tetrazole ring.

Many successful drugs, such as the antihypertensive medication Losartan, incorporate a tetrazole moiety for this very reason.[10] The addition of the trifluoromethyl group to the tetrazole core, as in 5-(trifluoromethyl)-2H-tetrazole, further refines these properties, making it an attractive building block for creating new chemical entities with potentially superior therapeutic profiles.[9][10]

Experimental Protocols for Laboratory Use

Accurate handling and preparation of solutions are paramount for reproducible experimental results. The molecular weight is a cornerstone of these calculations.

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 millimolar (mM) stock solution of 5-(trifluoromethyl)-2H-tetrazole, a common starting point for various in vitro and in vivo studies.

-

Pre-calculation:

-

Molecular Weight (MW): 138.05 g/mol

-

To make a 1 M solution, you would dissolve 138.05 g in 1 L of solvent.

-

To make a 10 mM (0.010 M) solution, you need to dissolve 1.3805 mg in 1 mL of solvent, or 13.805 mg in 10 mL.

-

-

Materials:

-

5-(trifluoromethyl)-2H-tetrazole (solid)

-

Analytical balance

-

Appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO)

-

Volumetric flask (e.g., 10 mL)

-

Pipettes and a vortex mixer

-

-

Procedure:

-

Accurately weigh out 13.8 mg of 5-(trifluoromethyl)-2H-tetrazole using an analytical balance and transfer it to a 10 mL volumetric flask.

-

Add approximately 7-8 mL of DMSO to the flask.

-

Gently swirl the flask and then use a vortex mixer to ensure the compound is completely dissolved.

-

Once dissolved, carefully add DMSO up to the 10 mL calibration mark.

-

Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Label the solution clearly with the compound name, concentration (10 mM), solvent, and date of preparation. Store appropriately, typically at -20°C for long-term stability.

-

Safety and Handling

While specific safety data for 5-(trifluoromethyl)-2H-tetrazole can vary, compounds of this class should be handled with care.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[12][13][14]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[12][14]

-

Storage: Store the compound in a cool, dry place, away from incompatible materials.[15] For the sodium salt, storage at 2-8°C is recommended.[1][15]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

The , 138.05 g/mol , is a fundamental constant that serves as the gateway to its scientific exploration. This guide has demonstrated that the significance of this value extends far beyond mere identification. It is a critical parameter in the synthesis and structural verification of the molecule, a necessary component for its practical application in experimental settings, and a foundational piece of knowledge for understanding its role in the rational design of new pharmaceuticals. The unique combination of a tetrazole ring and a trifluoromethyl group makes this compound a powerful building block, and a thorough understanding of its core properties is essential for any researcher looking to harness its potential.

References

-

PubChem. 5-(Trifluoromethyl)-2H-tetrazole sodium salt | C2F3N4Na | CID 66570569. [Link]

-

Pharmaffiliates. CAS No : 1702-15-4| Chemical Name : 5-(Trifluoromethyl)-2H-tetrazole. [Link]

-

ScienceDirect. Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts. [Link]

-

PubChem. 5-(3,5-Bis(trifluoromethyl)phenyl)-2H-tetrazole. [Link]

-

LookChem. Cas 768-27-4,2-Methyl-5-(trifluoromethyl)-2H-tetrazole. [Link]

-

SpectraBase. 5-(trifluoromethyl)-2H-tetrazole - Optional[FTIR] - Spectrum. [Link]

-

SpectraBase. 5-(trifluoromethyl)-2H-tetrazole - Optional[Vapor Phase IR] - Spectrum. [Link]

-

Organic Chemistry Portal. 2H-Tetrazole synthesis. [Link]

-

Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ResearchGate. Drugs in the Tetrazole Series. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. spectrabase.com [spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. benchchem.com [benchchem.com]

- 5. 5-(Trifluoromethyl)-2H-tetrazole sodium salt | CymitQuimica [cymitquimica.com]

- 6. 5-(Trifluoromethyl)-2H-tetrazole sodium salt | C2F3N4Na | CID 66570569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 8. sioc.cas.cn [sioc.cas.cn]

- 9. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 10. lifechemicals.com [lifechemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. aksci.com [aksci.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. 5-(Trifluoromethyl)-2H-tetrazole sodium salt | 1702-15-4 [sigmaaldrich.com]

Part 1: Core Principles: Nomenclature, Tautomerism, and Structure

An In-Depth Technical Guide to 5-(Trifluoromethyl)-2H-tetrazole

Abstract: This technical guide provides a comprehensive overview of 5-(trifluoromethyl)-2H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its fundamental properties, including IUPAC nomenclature, the critical concept of tautomerism, and detailed spectroscopic characterization. The guide presents robust synthetic methodologies with mechanistic insights and a detailed experimental protocol. Furthermore, we explore the compound's physicochemical properties, reactivity, and key applications as a carboxylic acid bioisostere in drug design and as a precursor to advanced energetic materials. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and authoritative references to support further research and application.

The unique properties of 5-(trifluoromethyl)-2H-tetrazole stem from the synergistic interaction between the aromatic, nitrogen-rich tetrazole ring and the powerfully electron-withdrawing trifluoromethyl group. Understanding its basic structure and nomenclature is the first step toward harnessing its potential.

IUPAC Nomenclature and Chemical Identity

The formally correct IUPAC name for this compound is 5-(trifluoromethyl)-2H-tetrazole . It is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom, with a trifluoromethyl group (-CF₃) substituted at the 5-position. Due to the acidic nature of the ring N-H proton, it readily forms salts. The corresponding sodium salt is named sodium 5-(trifluoromethyl)tetrazol-2-ide or, more systematically, sodium 5-(trifluoromethyl)-1,2,4-triaza-3-azanidacyclopenta-1,4-diene .[1][2]

The Critical Role of Tautomerism

A defining characteristic of 5-substituted tetrazoles is prototropic tautomerism, an equilibrium between the 1H- and 2H- forms. The position of the single hydrogen atom on the tetrazole ring dictates the tautomeric form.[3][4]

-

1H-tetrazole: The proton resides on the N1 nitrogen atom.

-

2H-tetrazole: The proton resides on the N2 nitrogen atom.

The strong inductive effect of the trifluoromethyl group significantly influences this equilibrium. By withdrawing electron density from the ring, the -CF₃ group increases the acidity of the N-H proton and generally favors the 2H-tautomer as the more thermodynamically stable form in the gas phase and in solution.[5] This stability is a key consideration in its reactivity and interactions, as the electronic distribution and hydrogen-bonding capabilities differ between the two forms.

Caption: Prototropic tautomerism of 5-(trifluoromethyl)tetrazole.

Spectroscopic and Physicochemical Profile

Confirmation of the structure and purity of 5-(trifluoromethyl)-2H-tetrazole relies on standard analytical techniques. The data presented below are critical for quality control and characterization in a research setting.

| Property | Value | Source |

| Molecular Formula | C₂HF₃N₄ | [6] |

| Molecular Weight | 138.05 g/mol | [6] |

| Physical Form | Solid | [7] |

| InChIKey | FOEPLOQMUWYHBM-UHFFFAOYSA-N | [6] |

| CAS Number | 1702-15-4 (for sodium salt) | [8][9] |

| ¹³C NMR | Spectral data available in databases. | [1] |

| FTIR | Characteristic peaks for N-H, C-F, and tetrazole ring vibrations. | [6] |

| Mass Spectrometry | Exact Mass: 138.015331 g/mol | [6] |

Part 2: Synthesis and Mechanistic Pathways

The synthesis of 5-(trifluoromethyl)-2H-tetrazole and its salts is well-established, with routes designed for efficiency and safety. The primary strategy involves the construction of the tetrazole ring via cycloaddition.

Primary Synthetic Route: [3+2] Cycloaddition

The most direct and high-yielding synthesis involves a [3+2] cycloaddition reaction between an azide source and a trifluoromethyl-containing nitrile.[10] A common and scalable approach uses trifluoroacetonitrile (CF₃CN), which can be generated in situ from trifluoroacetamide.

The causality for this choice is clear: trifluoroacetamide is a stable, readily available solid, while trifluoroacetonitrile is a gas. Dehydrating the amide immediately before the reaction with sodium azide is an efficient and safe way to handle the nitrile, leading to the sodium salt of the tetrazole in excellent yields (often >95%).[10]

Caption: Use of CF₃-tetrazole as a carboxylic acid bioisostere.

Materials Science: High-Performance Energetic Salts

Nitrogen-rich compounds are a cornerstone of high-energy-density materials (HEDMs). [10]5-(Trifluoromethyl)-2H-tetrazole serves as an excellent ligand or anion for creating energetic salts with desirable properties.

The Trifluoromethyl Advantage:

-

High Density: The incorporation of the heavy -CF₃ group increases the crystal density of the resulting salts, a key factor in detonation performance. [10]* Thermal Stability: The strong C-F bonds and the aromatic stability of the tetrazole ring contribute to high thermal stability, making the materials safer to handle and store. [10][11]* Performance: Energetic salts based on this molecule have demonstrated high detonation velocities and pressures, in some cases comparable to or exceeding that of TNT. [10]

Compound Density (g·cm⁻³) Detonation Velocity (m·s⁻¹) Decomposition Temp. (°C) Guanidinium 5-(trifluoromethyl)tetrazolate 1.64 8606 167 TNT (Reference) 1.65 6900 240 RDX (Reference) 1.82 8795 204 (Data for guanidinium salt sourced from Deng et al., 2025) [10]

Part 4: Safety, Handling, and Storage

Proper handling of 5-(trifluoromethyl)-2H-tetrazole and its precursors is essential for laboratory safety. The following guidelines are derived from published Safety Data Sheets (SDS).

Hazard Identification

The compound and its salts are classified with the following hazards:

-

Acute Oral Toxicity: Toxic if swallowed. [7][12]* Skin Irritation: Causes skin irritation. [12][13]* Eye Irritation: Causes serious eye irritation. [12][13]* Respiratory Irritation: May cause respiratory irritation. [12][13]

Safe Handling Protocol

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or fumes.

-

Personal Protective Equipment (PPE):

-

Hygiene Practices: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling. [13]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. [13][14]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains. [12]

References

- Deng, J., et al. (2025). Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts.

-

PubChem. 5-(Trifluoromethyl)-2H-tetrazole sodium salt. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Available at: [Link]

-

National Institutes of Health. (2014). Trifluoromethylated heterocycles. PubMed. Available at: [Link]

-

PubChem. 5-(3,5-Bis(trifluoromethyl)phenyl)-2H-tetrazole. National Center for Biotechnology Information. Available at: [Link]

-

Royal Society of Chemistry. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. Available at: [Link]

-

Taylor & Francis Online. (2024). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Synthetic Communications. Available at: [Link]

-

ResearchGate. (2015). Trifluoromethylated Heterocycles. Available at: [Link]

-

Aaron Chemistry. Safety Data Sheet for 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole. Available at: [Link]

-

ResearchGate. (2025). Synthesis and Characterization of 5-(Trifluoromethyl)Tetrazol-Based Energetic Salts. Available at: [Link]

-

PubChem. 1H-Tetrazole, 5-(trifluoromethyl)-, sodium salt. National Center for Biotechnology Information. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Potential: The Multifaceted Applications of Trifluoromethyl Triazoles. Available at: [Link]

-

SpectraBase. 5-(trifluoromethyl)-2H-tetrazole Spectrum. Available at: [Link]

-

Chinese Journal of Energetic Materials. (2024). Synthesis and Properties of 3-(1H-Tetrazol-5-yl)-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine. Available at: [Link]

-

ResearchGate. (2025). Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts | Request PDF. Available at: [Link]

- Google Patents. Process for the preparation of 5-substituted 1-alkyltetrazoles.

-

ResearchGate. (2025). Unexpected Reactivity of Trifluoromethyl Diazomethane (CF3CHN2): Electrophilicity of the Terminal N-Atom | Request PDF. Available at: [Link]

-

ResearchGate. Tautomerism and thermal decomposition mechanism of tetrazole. Available at: [Link]

- Google Patents. Process for production of 1-aryl-5-(trifluoromethyl)-1h-tetrazoles.

- Google Patents. Process for the production of 5-methyltetrazole.

- Google Patents. Production method of 5-chloromethyl tetrazole or 5-chloroethyl tetrazole.

-

Google Patents. Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-t[1][10][15]riazol[4,3-a] pyrazine hydrochloride. Available at:

-

ResearchGate. The two possible tautomers of 5-substituted tetrazoles. Available at: [Link]

-

ResearchGate. 1H / 2H tautomerism of tetrazoles. Available at: [Link]

-

ResearchGate. Tetrazoles: A multi-potent motif in drug design. Available at: [Link]

-

VU Research Repository. (2024). Tetrazoles: A multi-potent motif in drug design. Available at: [Link]

-

ResearchGate. (2025). Theoretical studies on tautomerism of tetrazole 5-thion. Available at: [Link]

-

PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

Sources

- 1. 5-(Trifluoromethyl)-2H-tetrazole sodium salt | C2F3N4Na | CID 66570569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. 5-(Trifluoromethyl)-1H-tetrazole hydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. 5-(Trifluoromethyl)-2H-tetrazole sodium salt | CymitQuimica [cymitquimica.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. sioc.cas.cn [sioc.cas.cn]

- 11. researchgate.net [researchgate.net]

- 12. aaronchem.com [aaronchem.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(Trifluoromethyl)tetrazole

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and critical safety considerations for 5-(trifluoromethyl)tetrazole, a pivotal heterocyclic compound. The trifluoromethyl group imparts unique physicochemical properties, making this tetrazole derivative a valuable building block in medicinal chemistry and a precursor for advanced energetic materials.[1] This document offers field-proven insights into its primary synthesis via [3+2] cycloaddition, detailed analytical characterization protocols, and essential safety measures for handling the hazardous reagents involved. It is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this important molecule.

Introduction: The Significance of the Trifluoromethyl Tetrazole Moiety

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms. They are recognized as metabolically stable bioisosteres of carboxylic acids, a feature that has led to their incorporation into numerous marketed drugs.[2] The introduction of a trifluoromethyl (-CF3) group at the 5-position of the tetrazole ring dramatically influences the molecule's properties. The -CF3 group is a strong electron-withdrawing moiety with high lipophilicity and exceptional metabolic stability.[3]

This unique combination of a tetrazole ring and a -CF3 group makes 5-(trifluoromethyl)tetrazole a highly sought-after building block for two primary fields:

-

Medicinal Chemistry: The compound's properties can enhance membrane permeability, improve binding affinity to biological targets, and increase the metabolic stability of drug candidates, thereby optimizing pharmacokinetic profiles.[3]

-

Energetic Materials: The high nitrogen content of the tetrazole ring combined with the density-enhancing trifluoromethyl group allows for the synthesis of next-generation energetic salts with high thermal stability and low sensitivity.[1]

This guide provides a detailed exploration of the most efficient synthesis route, robust characterization techniques, and the non-negotiable safety protocols required for working with 5-(trifluoromethyl)tetrazole.

Synthesis Methodology: [3+2] Azide-Nitrile Cycloaddition

The most direct and highest-yielding route to 5-(trifluoromethyl)tetrazole is the [3+2] cycloaddition reaction between an azide source and a trifluoromethyl-containing nitrile.[4][5][6] The strong electron-withdrawing nature of the trifluoromethyl group significantly activates the nitrile, facilitating the reaction.[7][8]

A highly effective and scalable method involves the in situ generation of trifluoroacetonitrile from trifluoroacetamide, which is then reacted with sodium azide.[1]

Causality Behind Experimental Design:

-

Precursor Choice: Trifluoroacetamide is a stable, solid precursor that can be safely handled.

-

Dehydrating Agent: Phosphorus pentoxide (P₄O₁₀) is a powerful dehydrating agent that efficiently converts the amide to the corresponding nitrile gas upon heating.

-

Azide Source: Sodium azide (NaN₃) is a common, effective, and readily available source of the azide anion.

-

Reaction Control: Generating trifluoroacetonitrile as a high-temperature stream and reacting it immediately with sodium azide ensures high conversion and minimizes side reactions, leading to yields of up to 98% for the sodium salt of the product.[1]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 5-(trifluoromethyl)tetrazole.

Detailed Synthesis Protocol: Sodium 5-(trifluoromethyl)tetrazolate

This protocol is adapted from a reported high-yield synthesis.[1]

-

Apparatus Setup: Assemble a two-neck round-bottom flask equipped with a heating mantle, a thermometer, and a gas outlet tube connected to a second flask (a gas washing bottle or a three-neck flask) containing a stirred solution of sodium azide. The outlet of the second flask should be connected to a bubbler to monitor gas flow. Perform this entire procedure in a certified chemical fume hood.

-

Reagent Preparation:

-

In the first flask, thoroughly mix trifluoroacetamide and phosphorus pentoxide (1:1.5 molar ratio).

-

In the second flask, dissolve sodium azide (1.2 molar equivalents relative to trifluoroacetamide) in a suitable solvent like acetonitrile.

-

-

Reaction Execution:

-

Begin vigorously stirring the sodium azide solution.

-

Heat the mixture of trifluoroacetamide and P₄O₁₀ to initiate the dehydration reaction, generating a stream of trifluoroacetonitrile gas.

-

Bubble the generated gas directly into the stirred sodium azide solution. The reaction is typically exothermic.

-

-

Work-up and Isolation:

-

After the gas evolution ceases, allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove any unreacted solids.

-

Evaporate the solvent under reduced pressure.

-

The resulting residue can be recrystallized from a suitable solvent system (e.g., with petroleum ether) to yield the white crystalline sodium salt of 5-(trifluoromethyl)tetrazole.[1]

-

-

Protonation (Optional): To obtain the neutral 5-(trifluoromethyl)tetrazole, dissolve the sodium salt in water and carefully acidify with an acid like HCl until the pH is acidic. The product can then be extracted with an organic solvent (e.g., ethyl acetate) and isolated by evaporation.

Mechanistic Insights: The Azide-Nitrile Cycloaddition

The formation of the tetrazole ring from an azide and a nitrile is a classic example of a 1,3-dipolar cycloaddition. However, when using an azide salt, the mechanism is believed to be a stepwise process rather than a concerted cycloaddition.[4][7][8]

-

Nucleophilic Attack: The terminal nitrogen of the azide anion (N₃⁻) acts as a nucleophile, attacking the electrophilic carbon of the nitrile. The strong inductive effect of the -CF3 group makes this carbon particularly electron-deficient and susceptible to attack.[7][8]

-

Intermediate Formation: This attack forms a linear imidoyl azide intermediate.

-

Cyclization: The intermediate rapidly undergoes an intramolecular cyclization, where the terminal nitrogen of the azide moiety attacks the imine nitrogen, closing the five-membered ring to form the tetrazolate anion.

-

Protonation: Subsequent protonation during work-up yields the final 1H-tetrazole product.

Reaction Mechanism Diagram

Caption: Stepwise mechanism for tetrazole formation from a nitrile and azide anion.

Characterization of 5-(Trifluoromethyl)tetrazole

Confirming the structure and purity of the synthesized product is paramount. A combination of spectroscopic and physical methods provides a self-validating system of characterization.[9][10][11]

Summary of Analytical Data

| Technique | Expected Result / Observation |

| ¹H NMR | A broad singlet in the downfield region (typically >10 ppm, solvent dependent) corresponding to the acidic N-H proton of the tetrazole ring. This peak may be exchangeable with D₂O.[1][12] |

| ¹³C NMR | Two primary signals: one for the tetrazole ring carbon (C5) and a quartet for the trifluoromethyl carbon due to C-F coupling.[1][12] |

| ¹⁹F NMR | A sharp singlet, as all three fluorine atoms are chemically equivalent. This is a highly sensitive and unambiguous confirmation of the -CF3 group's presence.[1] |

| FT-IR (KBr) | Characteristic absorption bands: N-H stretching (broad, ~3000-3400 cm⁻¹), C=N and N=N ring vibrations (~1400-1600 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).[1][13] |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of C₂HF₃N₄ (Exact Mass: 138.015). |

| Melting Point / DSC | A sharp melting point or decomposition temperature, which is a key indicator of purity. Thermal stability is often assessed by DSC.[1][12] |

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the dried, purified 5-(trifluoromethyl)tetrazole.

-

Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD) in a clean, dry NMR tube. DMSO-d₆ is often preferred for observing acidic protons.

-

Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be needed due to the quaternary carbons.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum. This is typically a quick experiment.

-

-

Data Interpretation (Self-Validation):

-

¹H NMR: Confirm the presence of the N-H proton. Integrate the signal; it should correspond to one proton.

-

¹⁹F NMR: Confirm the sharp singlet. The absence of other fluorine signals validates the purity of the fluorinated moiety.

-

¹³C NMR: Correlate the observed signals with the expected structure. The characteristic quartet of the CF₃ group and the tetrazole carbon signal must be present.

-

The combination of these three spectra provides a robust and trustworthy confirmation of the target molecule's identity.

-

Critical Safety Considerations

The synthesis of 5-(trifluoromethyl)tetrazole involves highly hazardous materials that demand strict safety protocols. A thorough risk assessment must be conducted before any experimental work.

-

Sodium Azide (NaN₃):

-

Toxicity: Extremely toxic and can be fatal if swallowed or absorbed through the skin.[14][15]

-

Explosion Hazard: Forms highly shock-sensitive and explosive heavy metal azides (e.g., with lead or copper). Never use metal spatulas to handle solid sodium azide and never dispose of azide solutions down drains with metal pipes. [15][16]

-

Acid Reaction: Reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[14]

-

-

Trifluoroacetic Anhydride/Related Precursors:

-

Corrosivity: Extremely corrosive to skin, eyes, and the respiratory tract. Reacts violently with water.

-

Handling: Must be handled in a fume hood under inert atmosphere, as it is highly hygroscopic.

-

Safety and Handling Workflow

Caption: Essential safety workflow for handling hazardous reagents.

References

-

Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]

-

Semantic Scholar. (n.d.). Mechanisms of tetrazole formation by addition of azide to nitriles. Retrieved from [Link]

-

Roy, M., Tambe, A., Gonnade, R. G., & Ghorpade, U. K. (2018). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. Scientific Reports, 8(1), 12345. [Link]

-

Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]

-

Deng, J., Lin, L., Zhang, Y., Yao, X., Zhang, J., Lin, J.-H., Yi, W., Zheng, X., & Xiao, J.-C. (2025). Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts. Journal of Fluorine Chemistry. [Link]

-

ResearchGate. (n.d.). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Retrieved from [Link]

-

University of Tennessee Health Science Center. (2019). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Characterization of 5-(Trifluoromethyl)Tetrazol-Based Energetic Salts. Retrieved from [Link]

-

University of Illinois Urbana-Champaign, Division of Research Safety. (2019). Sodium Azide NaN3. Retrieved from [Link]

-

University of New Mexico, Department of Chemistry. (2021). Standard Operating Procedure: Safe Handling of Azido Compounds. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-(trifluoromethyl)-2H-tetrazole Spectrum. Retrieved from [Link]

-

Zamani, L., Mirjalili, B. B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and Characterization of 5-Substituted 1H-tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. [Link]

-

Chinese Journal of Energetic Materials. (2024). Synthesis and Properties of 3-(1H-Tetrazol-5-yl)-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine. Retrieved from [Link]

- Google Patents. (n.d.). WO2011110651A1 - Process for the preparation of 5-substituted 1-alkyltetrazoles.

-

MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

SciELO South Africa. (2015). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. Retrieved from [Link]

-

ScienceDirect. (n.d.). Efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles. Retrieved from [Link]

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. lifechemicals.com [lifechemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]

- 6. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]